![molecular formula C19H20N2O4 B3003140 Acrylamide, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)- CAS No. 695223-39-3](/img/structure/B3003140.png)

Acrylamide, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

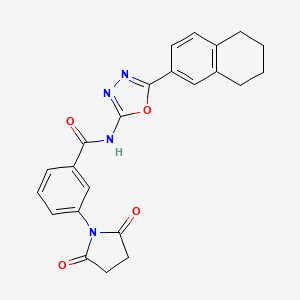

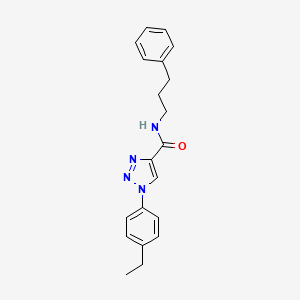

The compound "Acrylamide, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)-" is a derivative of acrylamide with potential applications in various fields, including organic synthesis and possibly as a herbicide. The papers provided discuss several related compounds, focusing on their synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of related acrylamide derivatives has been explored in different contexts. For instance, the synthesis of ethyl 2-cyano-3-(furan-2-yl) acrylamide was achieved using green chemistry principles under microwave radiation, with subsequent enantioselective ene-reduction by marine and terrestrial fungi to yield (R)-2-cyano-3-(furan-2-yl) propanamide with high enantiomeric excess . Another study reported the synthesis of 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters through condensation reactions, although these did not exhibit the anticipated antibacterial activity . Additionally, the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates as herbicidal inhibitors was described, with some compounds showing promising herbicidal activities .

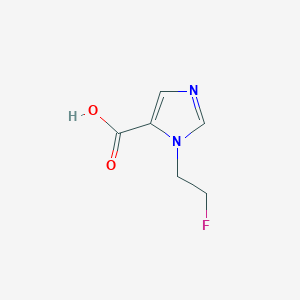

Molecular Structure Analysis

X-ray crystallography has been employed to determine the molecular structure of related compounds. For example, ethyl 2-cyano-3-N,N-dimethyl amino acrylate was found to crystallize in the monoclinic space group with a nearly planar conformation, and the presence of intra-molecular and inter-molecular interactions was noted to stabilize the structure . Similarly, the growth of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystals was achieved, and their structure was confirmed by single crystal X-ray diffraction, revealing a triclinic crystal system .

Chemical Reactions Analysis

The enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl) propanamide by fungi is a notable chemical reaction, demonstrating the potential of biocatalysis in organic synthesis . The tautomerization of the reduction product to form an achiral ketenimine in the presence of protic solvents was also observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of these acrylamide derivatives have been characterized using various techniques. Spectroscopic methods, including infrared spectroscopy and quantum chemistry calculations, have been used to study the vibrational spectra and optimized geometries of these molecules . Optical, thermal, and electrical characterizations of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate were performed, revealing its absorption properties, molar extinction coefficient, emission behavior, and photoconductivity . The thermal behavior was analyzed using thermal gravimetric and differential thermal analysis .

将来の方向性

特性

IUPAC Name |

(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-13-4-6-16(25-13)11-15(12-20)19(22)21-9-8-14-5-7-17(23-2)18(10-14)24-3/h4-7,10-11H,8-9H2,1-3H3,(H,21,22)/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPOGRBHLIUKER-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C(C#N)C(=O)NCCC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NCCC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acrylamide, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2,2,2-trifluoroacetamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B3003061.png)

![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3003063.png)

![6-(2-methoxyethyl)-2-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3003064.png)

![8-Azaspiro[4.5]decan-7-one](/img/structure/B3003068.png)

![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B3003072.png)

![1-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]benzotriazole](/img/structure/B3003073.png)

![5-(1,2-dithiolan-3-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pentanamide](/img/structure/B3003079.png)